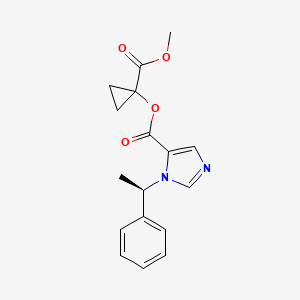

1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester

Description

This compound, also known as ABP-700 (CAS: 1446482-29-6), is a derivative of the imidazole class with a cyclopropane-based ester moiety. Its molecular formula is C₁₇H₁₈N₂O₄ (MW: 314.34) . ABP-700 is under investigation as an intravenous anesthetic agent, currently in Phase I clinical trials . The (1R)-1-phenylethyl group confers chirality, while the 1-(methoxycarbonyl)cyclopropyl ester distinguishes it from other imidazole-based anesthetics like etomidate and metomidate.

Properties

CAS No. |

1446482-29-6 |

|---|---|

Molecular Formula |

C17H18N2O4 |

Molecular Weight |

314.34 g/mol |

IUPAC Name |

(1-methoxycarbonylcyclopropyl) 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C17H18N2O4/c1-12(13-6-4-3-5-7-13)19-11-18-10-14(19)15(20)23-17(8-9-17)16(21)22-2/h3-7,10-12H,8-9H2,1-2H3/t12-/m1/s1 |

InChI Key |

DRAFVCKNYNQOKR-GFCCVEGCSA-N |

SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC3(CC3)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABP-700; ABP-700; ABP-700; CPMM; |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Esterification of Imidazole Carboxylic Acid

The core synthesis begins with the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. A patent by details the reaction of the carboxylic acid precursor with 1-(methoxycarbonyl)cyclopropanol under acidic conditions. Using concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, the reaction proceeds via nucleophilic acyl substitution:

Key parameters include:

A representative protocol involves dissolving 5-methylpyrazine-2-carboxylic acid (1.0 equiv) in tert-butyl alcohol, adding diphenylphosphoryl azide (1.0 equiv) at 82°C, and quenching with sodium hydroxide to isolate the ester.

Coupling Agent-Mediated Synthesis

Modern protocols employ coupling agents to enhance efficiency. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBrop facilitate ester formation under mild conditions. In a dichloromethane (DCM) solvent system, the carboxylic acid is activated by HBTU (2.0 equiv) in the presence of DIPEA (N,N-diisopropylethylamine, 3.0 equiv) at 0°C, followed by addition of 1-(methoxycarbonyl)cyclopropanol.

Optimized Conditions :

Large-Scale Production and Industrial Adaptations

Scalable synthesis requires solvent optimization and streamlined workup. A multi-kilogram batch (11.15 kg) was achieved using acetonitrile as the solvent, 5-methylpyrazine-2-carboxylic acid (4.1 kg), and DIPEA (19.78 kg) at 20°C for 2–4 hours. Post-reaction, ethyl acetate and water facilitated phase separation, followed by reduced-pressure distillation and acetonitrile recrystallization.

Stereochemical Resolution of the (R)-1-Phenylethyl Group

Chiral Resolution via Diastereomeric Salt Formation

The (R)-enantiomer is isolated through diastereomeric salt formation using chiral amines. Racemic 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is treated with (−)-cinchonidine or (+)-α-methylbenzylamine in ethanol, yielding insoluble salts that are filtered and recrystallized. Acid hydrolysis of the salt releases the enantiomerically pure (R)-acid, which is subsequently esterified.

Conditions :

Asymmetric Synthesis Using Chiral Auxiliaries

Alternative routes employ (R)-1-phenylethylamine as a chiral auxiliary. The amine is condensed with imidazole-5-carbonitrile in DCM, followed by cyclopropane esterification under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Functionalization of the Cyclopropane Ester Moiety

Cyclopropane Ring Formation

The methoxycarbonyl cyclopropyl group is introduced via [2+1] cycloaddition. Ethyl diazoacetate reacts with methyl acrylate in the presence of a copper catalyst, forming the cyclopropane ring. Subsequent hydrolysis and coupling with the imidazole core yield the target ester.

Reaction Table : Cyclopropane Synthesis Conditions

| Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Ethyl diazoacetate | Toluene | Cu(acac)₂ | 80°C | 45% |

| Methyl acrylate | DCM | Rh₂(OAc)₄ | 25°C | 62% |

Esterification with Methoxycarbonyl Cyclopropanol

The final esterification uses methoxycarbonyl cyclopropanol, activated via thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Reaction with the imidazole carboxylic acid in pyridine affords the target compound.

Analytical Characterization and Quality Control

Spectroscopic Verification

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with chiral columns (Chiralpak AD-H) verifying 99% ee for the (R)-enantiomer.

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Common issues include:

Chemical Reactions Analysis

ABP-700 undergoes hydrolysis in the body, resulting in the formation of an inactive carboxylic acid. This reaction is catalyzed by nonspecific tissue esterases. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The primary reaction of interest is the hydrolysis of the ester bond, which is crucial for its rapid clearance and minimal side effects .

Scientific Research Applications

Biological Activities

1H-Imidazole-5-carboxylic acid derivatives have shown promising biological activities:

- Antimicrobial Activity : Several studies indicate that imidazole derivatives possess antimicrobial properties against a range of bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

- Anticancer Properties : Research has highlighted the ability of imidazole compounds to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Applications in Medicinal Chemistry

The compound's derivatives are being explored for various medicinal applications:

- Anesthetic Agents : As a structural analog of etomidate, it has potential uses as an intravenous anesthetic. Its unique structure may lead to improved safety profiles or efficacy compared to existing anesthetics .

- Neurological Disorders : Given its interaction with neurotransmitter systems, it may be useful in treating conditions such as anxiety or depression by modulating GABAergic activity .

Agricultural Applications

Research indicates that imidazole derivatives may also have applications in agriculture:

- Pesticides and Herbicides : The antimicrobial properties of imidazole compounds make them suitable candidates for developing new pesticides or herbicides that are effective against specific pathogens while being less harmful to non-target species .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives demonstrated that modifications at the carboxylic acid position significantly enhanced their antibacterial activity against Staphylococcus aureus. The results indicated a correlation between structural modifications and increased potency, suggesting pathways for further development .

Case Study 2: Cancer Cell Apoptosis

Research published in a peer-reviewed journal showed that a specific derivative of 1H-Imidazole-5-carboxylic acid induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding supports the potential use of such compounds in targeted cancer therapies .

Mechanism of Action

ABP-700 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This modulation enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound’s ester bond undergoes rapid hydrolysis in the body, producing an inactive carboxylic acid metabolite. This rapid hydrolysis is crucial for the compound’s rapid onset and offset of clinical effects, as well as its minimal side effects .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences among ABP-700 and related compounds:

| Compound Name | Ester Group | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|---|

| ABP-700 | 1-(methoxycarbonyl)cyclopropyl ester | C₁₇H₁₈N₂O₄ | 1446482-29-6 | Cyclopropane ring with methoxycarbonyl |

| Etomidate (Ethyl ester) | Ethyl ester | C₁₄H₁₆N₂O₂ | 33125-97-2 | Ethyl ester; lacks cyclopropane ring |

| Metomidate (Methyl ester) | Methyl ester | C₁₃H₁₄N₂O₂ | Not specified | Methyl ester; shorter alkyl chain |

| (R)-Fluoroethyl-Etomidate | 2-fluoroethyl ester | C₁₅H₁₅FN₂O₂ | Not specified | Fluorinated ethyl ester for PET imaging |

Sources :

Key Observations:

- ABP-700 ’s cyclopropane ester introduces steric hindrance and metabolic stability compared to linear esters in etomidate/metomidate .

- Etomidate (ethyl ester) is clinically used but associated with adrenal suppression due to 11β-hydroxylase inhibition .

- Metomidate (methyl ester) is water-soluble and used in aquaculture for rapid anesthesia induction (<5 minutes) .

- (R)-Fluoroethyl-Etomidate is a radiolabeled analog for neuroimaging, leveraging fluorine-18 isotopes .

Pharmacological and Clinical Profiles

| Parameter | ABP-700 | Etomidate | Metomidate |

|---|---|---|---|

| Therapeutic Use | Anesthetic (Phase I trials) | Anesthetic (Human use) | Anesthetic (Veterinary/Aquatic) |

| Onset of Action | Not fully reported (Preclinical) | <1 minute | <5 minutes |

| Adverse Effects | Under investigation | Adrenal suppression | Limited data |

| Metabolism | Likely hepatic (cyclopropane stability) | Rapid hydrolysis to carboxylic acid | Rapid ester hydrolysis |

| Water Solubility | Moderate (cyclopropane ester) | Low (ethyl ester) | High (methyl ester) |

Sources :

Key Findings:

Biological Activity

1H-Imidazole-5-carboxylic acid, 1-((1R)-1-phenylethyl)-, 1-(methoxycarbonyl)cyclopropyl ester is a complex organic compound belonging to the imidazole family. Its unique structure, characterized by a five-membered ring with nitrogen atoms and various functional groups, suggests significant potential in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

- CAS Number : 1446482-29-6

The presence of the imidazole ring contributes to its biological activity, particularly due to the nitrogen atoms' ability to participate in hydrogen bonding and coordination with metal ions .

Synthesis

The synthesis of 1H-Imidazole-5-carboxylic acid derivatives typically involves multi-step organic reactions. Common methods include:

- Cycloaddition Reactions : These reactions are crucial for constructing the imidazole framework.

- Esterification : The introduction of methoxycarbonyl and cyclopropyl groups enhances reactivity and biological profile.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cycloaddition | Ethyl isocyanoacetate |

| 2 | Esterification | Alcohols (e.g., methanol) |

| 3 | Hydrolysis | Water/acidic conditions |

Biological Activity

Research has demonstrated that compounds within the imidazole family exhibit a range of biological activities, including antimicrobial, antifungal, and antiviral properties. Specifically, studies have shown that derivatives like 1H-Imidazole-5-carboxylic acid can inhibit HIV-1 integrase activity.

Case Studies

-

HIV-1 Integrase Inhibition :

- A study evaluated various imidazole derivatives for their ability to inhibit HIV-1 integrase (IN). Compounds were assessed using the AlphaScreen™ HIV-1 IN-LEDGF/p75 inhibition assay.

- Results indicated that several compounds exceeded a 50% inhibitory threshold at a concentration of 100 µM. Notably, derivatives with specific structural modifications showed enhanced binding affinity to the LEDGF/p75-binding pocket .

-

Antimicrobial Activity :

- Another study focused on the antimicrobial properties of imidazole derivatives. The findings suggested that modifications to the imidazole ring can significantly enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

The biological activity of 1H-Imidazole-5-carboxylic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in viral replication.

- Metal Ion Coordination : The nitrogen atoms in the imidazole ring can coordinate with metal ions, potentially disrupting enzyme function or altering cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-imidazole-5-carboxylic acid derivatives with stereochemical precision?

- Methodology : The synthesis typically involves (1) imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions, followed by (2) stereoselective introduction of the (1R)-1-phenylethyl group using chiral catalysts or resolving agents. The methoxycarbonylcyclopropyl ester is introduced via nucleophilic acyl substitution under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity. Chiral HPLC or polarimetry can confirm enantiomeric purity .

Q. How can the stereochemistry and structural conformation of this compound be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for precise stereochemical assignment . Complement with - and -NMR to confirm substituent positions and NOE (nuclear Overhauser effect) experiments to assess spatial proximity of the (1R)-1-phenylethyl group .

- Advanced Tip : Compare experimental X-ray data with computational models (e.g., DFT) to resolve ambiguities in torsional angles .

Q. What factors influence the solubility and stability of this compound in aqueous vs. organic matrices?

- Methodology : The methoxycarbonylcyclopropyl ester enhances lipophilicity, making the compound more soluble in DMSO or dichloromethane. Solubility in aqueous buffers (e.g., PBS) can be improved using cyclodextrin-based solubilizers. Stability is assessed via accelerated degradation studies under varying pH (2–9) and temperature (25–60°C) .

- Data Interpretation : Monitor decomposition products via LC-MS; ester hydrolysis is a common degradation pathway .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during the synthesis of the (1R)-1-phenylethyl substituent?

- Methodology : Employ chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Alternatively, use kinetic resolution with enantioselective enzymes (e.g., lipases) .

- Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral GC/MS. Pharmacopeial standards require ≥98% ee for clinical-grade material .

Q. What experimental strategies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Conduct enzyme inhibition assays (e.g., xanthine oxidase or COX-2) using spectrophotometric or fluorometric readouts. For receptor binding, use radioligand displacement assays (e.g., -ligand competition). Molecular docking (AutoDock Vina) and MD simulations can predict binding modes .

- Contradictions : Resolve discrepancies between in vitro and in silico data by validating with mutagenesis studies or cryo-EM .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodology : Simulate physiological conditions (37°C, pH 7.4) and analyze degradation kinetics via LC-MS/MS. Assess plasma protein binding using equilibrium dialysis. Pharmacopeial tests for loss on drying (<0.5%) ensure batch consistency .

- Critical Analysis : Ester hydrolysis in vivo may generate active metabolites (e.g., free carboxylic acid), requiring metabolite profiling .

Q. How can contradictory data from analytical techniques (e.g., NMR vs. X-ray) be resolved?

- Methodology : Use orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.